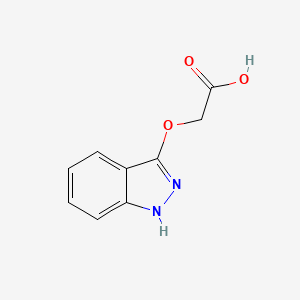

Acetic acid, (1H-indazol-3-yloxy)-

Description

Significance of Indazole Heterocycles in Contemporary Chemical Biology Research

The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. researchgate.netbenthamdirect.com This bicyclic structure, composed of a pyrazole (B372694) ring fused to a benzene (B151609) ring, can exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. nih.gov The unique physicochemical properties and hydrogen bonding capabilities of indazoles make them attractive for designing molecules that can interact with biological targets. diva-portal.org

In contemporary chemical biology, indazole derivatives are investigated for a wide spectrum of potential pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. nih.govresearchgate.netresearchgate.net Their importance is underscored by their incorporation into various marketed drugs and compounds currently in clinical trials. researchgate.netresearchgate.netnih.gov Researchers are actively exploring new synthetic methods to create novel indazole derivatives with enhanced biological activities. nih.govaustinpublishinggroup.com This includes the development of three-dimensional (3-D) building blocks for fragment-based drug discovery, which allows for the exploration of a wider chemical space. acs.org

Historical Context of Indazole-Derived Chemical Entities in Academic Inquiry

The study of indazole and its derivatives dates back to the work of Emil Fischer. researchgate.net Historically, the development of synthetic routes to these heterocycles has been a significant area of research, driven by their interesting biological and medicinal properties. austinpublishinggroup.comresearchgate.net A notable milestone in the pharmaceutical application of this class of compounds was the marketing of the indazole-containing drug Benzydamine in 1966. researchgate.net Since then, the field has expanded significantly, with a continuous stream of research dedicated to synthesizing and evaluating new indazole-based compounds for various therapeutic applications. researchgate.netbenthamdirect.comnih.gov

Scope and Research Focus on Acetic acid, (1H-indazol-3-yloxy)- within Chemical Sciences

Within the broader family of indazole derivatives, "Acetic acid, (1H-indazol-3-yloxy)-" and related indazole acetic acids represent a specific focus of academic research. The synthesis of these compounds is a key area of investigation. For instance, researchers have developed methods for the synthesis of substituted indazole acetic acids through N-N bond forming reactions. diva-portal.org One study detailed the transformation of 3-amino-3-(2-nitroaryl)propanoic acids into 1H-indazoles, yielding various indazole acetic acid derivatives. diva-portal.org This work highlights the ongoing efforts to create novel and diverse indazole-based molecules for further study. While specific research findings on the biological activities of "Acetic acid, (1H-indazol-3-yloxy)-" are not extensively detailed in the provided results, the general importance of the indazole acetic acid scaffold suggests its potential as a building block for new chemical entities with interesting properties.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| (1H-indazol-3-yl)-acetic acid | 26663-42-3 | C9H8N2O2 | 176.17 |

| 1H-Indazol-1-ylacetic acid | 32829-25-7 | C9H8N2O2 | 176.17 |

| Imidazol-1-yl-acetic acid hydrochloride | |||

| Zoledronic acid |

Data for Imidazol-1-yl-acetic acid hydrochloride and Zoledronic acid is included for contextual reference from a study on a related heterocyclic acetic acid. nih.gov

Referenced Research Findings on Indazole Derivatives

| Research Focus | Key Findings |

| Synthesis of Indazole Derivatives | Development of various synthetic methods, including diazotization reactions and N-N bond forming cyclizations, to access a wide range of indazole scaffolds. diva-portal.orgsioc-journal.cn |

| Biological Activities | Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. nih.govresearchgate.netnih.gov |

| Antiparasitic Potential | Novel indazole derivatives have shown in vitro activity against various parasites, including Leishmania species and Trypanosoma cruzi. nih.govmdpi.com |

| Fragment-Based Drug Discovery | The use of indazole-containing building blocks in fragment-based approaches to design novel chemical entities with three-dimensional diversity. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indazol-3-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)5-14-9-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDKEQIZEHTMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493943 | |

| Record name | [(1H-Indazol-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64697-21-8 | |

| Record name | [(1H-Indazol-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Acetic Acid, 1h Indazol 3 Yloxy and Its Structural Analogs

Precursor Chemistry and Starting Material Selection for Indazol-3-yloxyacetic Acid Synthesis

The construction of the indazol-3-yloxyacetic acid scaffold relies on the strategic selection of precursors that enable the efficient formation of the ether linkage and the core indazole structure.

Routes from 1H-Indazol-3-ols and Halogenated Acetic Acid Derivatives

A primary and direct method for synthesizing the title compound involves the reaction of a 1H-indazol-3-ol (also known as indoxazene) with a halogenated acetic acid derivative. This approach builds the characteristic ether linkage through a nucleophilic substitution reaction.

The reaction between equimolar amounts of 1H-indazol-3-ol and ethyl chloroacetate (B1199739) in ethanol (B145695) has been studied, yielding a mixture of products. nih.gov Among the isolated compounds was the ethyl ester of [(1H-indazol-3-yl)oxy] acetic acid, the direct precursor to the target molecule. nih.gov This reaction highlights the Williamson ether synthesis as a viable, albeit potentially low-yielding, route. The nucleophilic oxygen of the 1H-indazol-3-ol attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride ion. Subsequent hydrolysis of the resulting ester would furnish the desired carboxylic acid. However, the reaction is complicated by the tautomeric nature of 1H-indazol-3-ol and its potential for N-alkylation, leading to the formation of several side products, including N-alkylated indazoles and even ring-enlarged quinazoline (B50416) derivatives. nih.gov

Table 1: Products from the Reaction of 1H-Indazol-3-ol and Ethyl Chloroacetate nih.gov

| Compound Name | Structure | Notes |

|---|---|---|

| Ethyl [(1H-indazol-3-yl)oxy]acetate | The desired O-alkylated product. | |

| Ethyl (3-hydroxy-1H-indazol-1-yl)acetate | N1-alkylated isomer. | |

| Ethyl (1H-indazol-3-on-2-yl)acetate | N2-alkylated isomer. | |

| Ethyl [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]acetate | Di-alkylated product. |

Data derived from a study on the reaction products of 1H-indazol-3-ol and ethyl chloroacetate. nih.gov

Halogenated acetic acids and their esters are common reagents in organic synthesis. researchgate.netjove.com Chloroacetic acid is produced industrially by the chlorination of acetic acid. researchgate.net Other derivatives like bromoacetic acid and iodoacetic acid are also available. researchgate.net The corresponding esters, such as ethyl chloroacetate, are important intermediates used in the production of pharmaceuticals. researchgate.net

Alternative Cyclization and Functionalization Approaches

Alternative strategies involve forming the indazole ring from precursors that already contain a modified acetic acid side chain. One such approach starts from 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.org This method provides a transition-metal-free pathway to various indazole acetic acid derivatives. diva-portal.org

In this synthetic route, the 3-amino-3-(2-nitroaryl)propanoic acid undergoes a base-mediated condensation. diva-portal.org The reaction proceeds through the formation of an N-N bond, ultimately leading to the indazole ring. A key finding was that the choice of solvent and nucleophile could direct the reaction towards different products. When simple alcohols like methanol (B129727) are used as solvents in the presence of sodium hydroxide (B78521), 2-(1H-indazol-3-yl)-2-alkoxyacetic acid derivatives are formed in a reaction that involves the formation of both N-N and C-O bonds. diva-portal.org This provides a unique entry to α-functionalized indazole acetic acids. Conversely, using a non-nucleophilic solvent can yield the unsubstituted 2-(1H-indazol-3-yl)acetic acid. diva-portal.org This strategy demonstrates the versatility of using functionalized acyclic precursors to construct the desired heterocyclic system.

Classical and Modern Methodologies for Indazole Ring Formation

N-N Bond-Forming Reactions in Indazole Synthesis

The formation of the nitrogen-nitrogen bond is a cornerstone of many indazole synthesis strategies. These reactions typically involve the cyclization of suitably substituted benzene (B151609) derivatives.

A recently developed method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org This approach is notable for its ability to selectively produce different tautomeric forms of indazoles, including the 1H-indazoles, by varying the substitution on the aminomethyl group. organic-chemistry.org The proposed mechanism involves the oxidation of the aniline (B41778) nitrogen to a nitroso intermediate, followed by an intramolecular nucleophilic attack and cyclization. organic-chemistry.org

Another significant N-N bond-forming strategy is the Davis-Beirut reaction, which involves the base-mediated in situ conversion of o-nitrobenzyl alcohols to o-nitrosobenzaldehydes, which then react with primary amines to form 2-substituted indazolones. nih.gov While this specific reaction yields indazolones, it showcases the principle of generating a nitroso group ortho to a reactive functionality to trigger cyclization.

Further methods for N-N bond formation include:

Copper-catalyzed three-component reaction: This one-pot synthesis utilizes 2-bromobenzaldehydes, primary amines, and sodium azide, with a copper catalyst facilitating both C-N and N-N bond formation to yield 2H-indazoles. capes.gov.br

Diazotization: The diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates provides a rapid and high-yielding route to 1H-indazole-3-carboxylic acid derivatives under mild conditions. sioc-journal.cn

Cycloaddition Reactions: [3+2] cycloaddition reactions between arynes and various partners like diazo compounds or hydrazones are powerful tools for constructing the indazole skeleton. organic-chemistry.org

Table 2: Overview of N-N Bond-Forming Reactions for Indazole Synthesis

| Method | Starting Materials | Key Features | Citation |

|---|---|---|---|

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | Access to all three indazole tautomers; broad applicability. | organic-chemistry.orgacs.org |

| Copper-Catalyzed MCR | 2-Bromobenzaldehydes, primary amines, sodium azide | One-pot, three-component synthesis of 2H-indazoles. | capes.gov.br |

| Diazotization | o-Aminobenzacetamides / o-aminobenzacetates | Mild conditions, rapid, high yields for indazole-3-carboxylates. | sioc-journal.cn |

| [3+2] Cycloaddition | Arynes and diazo compounds/hydrazones | Direct and efficient route to a wide range of substituted indazoles. | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions for Indazole Scaffold Construction

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, often offering high efficiency, functional group tolerance, and novel pathways for ring construction. researchgate.netbenthamdirect.comresearchgate.net

Rhodium(III)-catalyzed C-H bond functionalization represents a modern and efficient approach. One such method involves a formal [4+1] annulation of azobenzenes with aldehydes. nih.govacs.org The rhodium catalyst facilitates the direct addition of an azobenzene (B91143) C-H bond to the aldehyde, followed by cyclization and aromatization to yield N-aryl-2H-indazoles. nih.govacs.org This strategy allows for the construction of highly substituted indazoles and even provides a route to N-unsubstituted indazoles through the use of a cleavable N-aryl group. nih.gov

Palladium-catalyzed reactions are also widely employed. These include:

Intramolecular C-N bond formation from aryl hydrazones. researchgate.net

Coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives to form 3-aminoindazoles. organic-chemistry.org

Arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by deprotection and cyclization. organic-chemistry.org

Copper-mediated cyclizations, such as the intramolecular Ullmann reaction of a hydrazone, provide a scalable approach, particularly for densely functionalized indazoles. thieme-connect.com Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones is another effective method for constructing 1H-indazoles, tolerant of various functional groups at the 3-position. acs.orgnih.gov

Table 3: Transition Metals in Indazole Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product Type | Citation |

|---|---|---|---|---|

| Rhodium(III) | C-H Activation / Annulation | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.govacs.org |

| Palladium | Intramolecular Amination / Coupling | 2-Haloarylhydrazones, 2-Halobenzonitriles | Substituted 1H-indazoles, 3-Aminoindazoles | organic-chemistry.orgresearchgate.net |

| Copper | Intramolecular Ullmann Reaction | Hydrazones from o-haloaldehydes | 1H-Indazoles | thieme-connect.com |

| Silver(I) | Intramolecular Oxidative C-H Amination | Arylhydrazones | 1H-Indazoles | acs.orgnih.gov |

This table summarizes the evolution and contribution of different transition metals in the synthesis of indazoles. researchgate.net

Derivatization at the Acetic Acid Moiety and the Indazole Nucleus

Once the core (1H-indazol-3-yloxy)acetic acid structure is assembled, further derivatization at both the acetic acid side chain and the indazole ring system allows for the generation of a diverse library of analogs for structure-activity relationship studies. nih.govresearchgate.net

The carboxylic acid group of the acetic acid moiety is a versatile handle for derivatization. Standard coupling reactions can be used to form amides. For instance, 1H-indazole-3-carboxylic acid can be coupled with various amines using reagents like HOBT and EDC to produce a range of 1H-indazole-3-carboxamides. derpharmachemica.com Similarly, the carboxyl group of an indazole acetic acid can be converted to its corresponding acyl chloride, a highly reactive intermediate, which can then react with nucleophiles like amines or alcohols to form amides or esters, respectively. wikipedia.org

The indazole nucleus itself offers multiple sites for functionalization.

N-Alkylation/Arylation: The nitrogen atoms of the pyrazole (B372694) ring can be substituted. For example, a series of halogenated 1-benzyl-1H-indazole-3-carboxylic acids have been synthesized, demonstrating the feasibility of introducing substituents at the N1 position. nih.gov

C-Substitution: The benzene portion of the indazole ring can be modified. Suzuki coupling reactions are frequently used to introduce aryl or heteroaryl groups at halogenated positions, such as the C5 position. nih.gov This has been demonstrated in the synthesis of 3,5-disubstituted indazole derivatives starting from 5-bromo-1H-indazol-3-amine. nih.gov Further derivatization can include introducing substituents like fluoro or bromo groups onto the indazole ring, as seen in compounds like 2-(6-fluoro-1H-indazol-3-yl)acetic acid and 2-(6-bromo-1H-indazol-3-yl)acetic acid. uni.lunih.gov

The combination of these derivatization strategies allows for extensive chemical space exploration around the (1H-indazol-3-yloxy)acetic acid core. For example, a series of 1H-indazole-3-amine derivatives were synthesized where the C3-amine was acylated and the C5-position was modified via Suzuki coupling, leading to potent bioactive compounds. researchgate.netnih.gov

Table 4: Examples of Derivatized Indazole Acetic Acids and Related Compounds

| Compound Name | Position of Derivatization | Type of Derivatization | Citation |

|---|---|---|---|

| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | N1-position | Benzylation | nih.gov |

| N-Benzyl-1H-indazole-3-carboxamide | C3-carboxyl group | Amidation | derpharmachemica.com |

| 5-Aryl-1H-indazol-3-amine derivatives | C5-position | Suzuki Coupling | nih.gov |

| 2-(6-Fluoro-1H-indazol-3-yl)acetic acid | C6-position | Halogenation | nih.gov |

| 2-(6-Bromo-1H-indazol-3-yl)acetic acid | C6-position | Halogenation | uni.lu |

| 2-(1H-Indazol-3-yl)-2-methoxyacetic acid | α-carbon of acetic acid | Alkoxylation | diva-portal.org |

Esterification and Amidation of the Carboxylic Acid Functionality

The carboxylic acid group of indazole acetic acids serves as a versatile handle for creating a variety of derivatives, primarily through esterification and amidation. These reactions are fundamental for producing prodrugs or for building larger molecular architectures.

Esterification: Ester derivatives of indazole-3-carboxylic acids and related acetic acids are commonly synthesized. One practical, large-scale applicable method involves the reduction of 2-nitrophenylacetic esters using iron, followed by acetylation and cyclization with isoamyl nitrite (B80452) to yield 1H-indazole-3-carboxylic acid esters. semanticscholar.org However, this method can lead to oxindole (B195798) by-products. semanticscholar.org Another approach involves the direct esterification of the corresponding indazole carboxylic acid. For example, treating 1H-indazole-3-carboxylic acid with an alcohol like methanol or ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions yields the corresponding methyl or ethyl ester. semanticscholar.org

A series of ester-containing indazole derivatives have been prepared through the nucleophilic substitution of halo esters by 1H-indazole in an alkaline solution. nih.gov The subsequent hydrolysis of these ester derivatives under basic conditions, for instance using sodium hydroxide in water, readily provides the corresponding indazole carboxylic acids. semanticscholar.orgnih.gov

Amidation: Amide derivatives are also crucial and can be synthesized from the corresponding carboxylic acids or esters. A common method involves activating the carboxylic acid, for instance by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with a desired amine. semanticscholar.org Alternatively, coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to facilitate amide bond formation between the indazole carboxylic acid and an amine at room temperature. semanticscholar.org Chinese patent CN112778203A describes a process starting from o-aminophenylacetic acid amides, which undergo diazotization and cyclization to form 1H-indazole-3-carboxamides directly. google.com

The following table summarizes representative conditions for these transformations.

| Starting Material | Reagent(s) | Product Type | Reference |

| 1H-Indazole-3-carboxylic acid | Methanol, conc. H₂SO₄, reflux | Methyl ester | semanticscholar.org |

| 1H-Indazole-3-carboxamide | NaOH, H₂O, reflux | Carboxylic acid | semanticscholar.org |

| 1H-Indazole-3-carboxylic acid | i) SOCl₂, DMF ii) Amine | Amide | semanticscholar.org |

| 1H-Indazole-3-carboxylic acid | i) CDI, AcOEt ii) Amine | Amide | semanticscholar.org |

| Ethyl 2-(1H-indazol-1-yl)acetate | NaOH (aq) | Carboxylic acid | nih.gov |

N-Substitution (N1 and N2) of the Indazole Core

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for substitution. The regioselectivity of N-substitution is a key challenge in the synthesis of indazole derivatives.

Alkylation of the 1H-indazole anion, typically generated in situ with a base, with halo-esters (e.g., ethyl bromoacetate) generally leads to a mixture of N1 and N2 substituted isomers. nih.gov Studies have shown that the N1 isomer is usually the major product in these reactions. nih.govrug.nl The choice of base and solvent can influence the ratio of N1 to N2 products. Bases such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), and potassium carbonate (K₂CO₃) have been employed in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov

For instance, the reaction of 1H-indazole with various halo esters (X(CH₂)nCO₂R) in the presence of a base yields mixtures of N1- and N2-alkylated products. nih.gov The unambiguous identification of these isomers is typically achieved using multinuclear NMR spectroscopy. nih.gov

In some synthetic routes, N-substitution is an integral part of the indazole ring formation. A silver(I)-mediated intramolecular oxidative C-H amination has been developed to construct a variety of 3-substituted 1H-indazoles, where a substituent is pre-installed on the nitrogen that becomes N1 of the indazole ring. nih.gov For example, methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate was synthesized using this methodology. nih.gov

The reaction of indazoles with formaldehyde (B43269) in the presence of aqueous hydrochloric acid has been shown to produce (1H-indazol-1-yl)methanol derivatives, demonstrating a method for N1-hydroxymethylation. nih.gov

The table below provides examples of N-substitution reactions on the indazole core.

| Indazole Substrate | Reagent(s) | Product(s) | Key Finding | Reference |

| 1H-Indazole | Ethyl bromoacetate, t-BuOK, DMF | Mixture of ethyl 2-(1H-indazol-1-yl)acetate and ethyl 2-(2H-indazol-2-yl)acetate | N1 isomer predominates | nih.gov |

| 1H-Indazole | Halo esters (X(CH₂)nCO₂R), Base | N1 and N2 isomers | N1/N2 ratio depends on reaction conditions | nih.govrug.nl |

| N'-(2-acetylphenyl)acetohydrazide derivatives | AgOAc, PhI(OAc)₂ | 3-substituted 1-acetyl-1H-indazoles | Silver-mediated intramolecular C-H amination | nih.gov |

| 1H-Indazole | Formaldehyde, HCl (aq) | (1H-Indazol-1-yl)methanol | Selective N1-hydroxymethylation | nih.gov |

Halogenation and Other Aromatic Substitutions on the Benzene Ring of the Indazole

Introducing substituents, particularly halogens, onto the benzene portion of the indazole ring is a common strategy for creating analogs with modified properties or providing a handle for further functionalization, such as cross-coupling reactions. chim.it

Halogenation: The direct halogenation of the indazole ring can be achieved using various reagents.

Bromination: Bromination of indazoles often occurs at the C3 position. However, when the C3 position is blocked, as in (1H-indazol-3-yloxy)acetic acid derivatives, substitution occurs on the benzene ring. The use of N-bromosuccinimide (NBS) is a common method. researchgate.net For instance, the reaction of 3,3a,4,5-tetrahydro-3-aryl-2-phenyl-2H-benzo[g]indazoles with NBS resulted in aromatization along with bromination at the C5 position. researchgate.net Another efficient protocol for bromination uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions, showing good functional group tolerance. nih.gov The reaction of N-substituted indazoles with Br₂ in solvents like acetic acid or DMF can also lead to brominated products on the benzene ring, with the position depending on existing substituents. chim.it For example, 2-(6-bromo-1H-indazol-3-yl)acetic acid is a known compound. uni.lu

Iodination: Iodination can be performed using iodine (I₂) or N-iodosuccinimide (NIS). chim.it Acetic acid has been found to be an effective solvent for preparing 3-halogenoindazoles under mild conditions. chim.it

Chlorination: While less common, chlorination can be achieved. For example, the reaction of certain indazole precursors with copper(II) chloride (CuCl₂) in DMSO can lead to chlorinated products. researchgate.net

A green chemistry approach for the halogenation of aromatic heterocycles, including thiophenes and pyrroles, uses hydrogen peroxide and an ammonium (B1175870) halide in acetic acid, which could potentially be applied to indazoles. researchgate.net

Other Aromatic Substitutions: Beyond halogenation, other groups can be introduced. A novel cascade N-N bond-forming reaction to synthesize indazole acetic acids tolerates a range of functional groups on the starting 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.orgresearchgate.net This allows for the synthesis of indazole acetic acids with substituents like methoxy (B1213986), trifluoromethyl, and chloro groups at various positions on the benzene ring. diva-portal.orgresearchgate.net For example, derivatives with substituents at the 5-, 6-, and 7-positions have been successfully synthesized. researchgate.net

The following table highlights methods for substituting the benzene ring of the indazole core.

| Indazole Derivative | Reagent(s) | Substitution Type | Position(s) | Reference |

| 2-Arylindazoles | Br₂, AcOH/MeOH/CH₂Cl₂ | Bromination | Varies | chim.it |

| 2-Phenyl-2H-indazole | DBDMH, Na₂CO₃, EtOH, Ultrasound | Bromination | C3 (if available) | nih.gov |

| 3-Amino-3-(2-nitro-4-chlorophenyl)propanoic acid | NaOH, MeOH | Indazole formation with Cl at 5-position | 5-Chloro | researchgate.net |

| 3-Amino-3-(2-nitro-5-(trifluoromethyl)phenyl)propanoic acid | NaOH, MeOH | Indazole formation with CF₃ at 6-position | 6-Trifluoromethyl | researchgate.net |

Stereochemical Considerations in Synthesis

Stereochemistry becomes a consideration when a chiral center is present in the molecule. In the context of (1H-indazol-3-yloxy)acetic acid analogs, a stereocenter can be introduced at the α-carbon of the acetic acid side chain.

A notable example arises from a base-mediated condensation of 3-amino-3-(2-nitrophenyl)propanoic acid with methanol. diva-portal.org This reaction surprisingly yielded 2-(1H-indazol-3-yl)-2-methoxyacetic acid, which contains a stereocenter at the carbon atom bearing both the indazole and the methoxy group. diva-portal.org This discovery opens a pathway to novel, chiral indazole derivatives. diva-portal.org The synthesis of these 2-alkoxyacetic acid derivatives proceeds in modest to excellent yields and involves the formation of both N-N and C-O bonds. diva-portal.org

When synthesizing such chiral compounds, the product is typically a racemic mixture (an equal mixture of both enantiomers) unless a chiral starting material, reagent, or catalyst is used. The separation of these enantiomers would require chiral chromatography or resolution via diastereomeric salt formation. The development of stereoselective syntheses, which would produce a single enantiomer preferentially, is a significant goal in medicinal chemistry to provide enantiomerically pure compounds. While the reported synthesis of 2-(1H-indazol-3-yl)-2-methoxyacetic acid did not specify stereochemical control, it highlights the potential for creating chiral indazole acetic acid analogs. diva-portal.org

Exploration of Molecular Interactions and Biological Target Engagement of Indazol 3 Yloxyacetic Acid Derivatives

Investigation of Enzyme Inhibition Mechanisms

Derivatives of indazol-3-yloxyacetic acid have been shown to interact with and inhibit several classes of enzymes, highlighting their potential as modulators of key biological pathways.

Studies on Kinase Modulation (e.g., Akt, FLT3)

The indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy and other diseases.

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in cell signaling pathways that govern cell growth, proliferation, and survival. bohrium.com Its dysregulation is implicated in diseases like cancer and diabetes. bohrium.com Research has focused on developing inhibitors that can modulate the PI3K/Akt/mTOR pathway. acs.org Within this context, 3-amino-1H-indazole derivatives have been synthesized and evaluated for their antiproliferative activities. One such derivative, W24, demonstrated broad-spectrum activity against several cancer cell lines. acs.org Furthermore, inhibitors based on an indazole scaffold have been developed as selective Akt inhibitors. bohrium.com For example, the compound 3-IB-PP1 showed significant in vitro potency against an analog-sensitive allele of Akt1. bohrium.com

FMS-like tyrosine kinase 3 (FLT3) is another critical target, particularly in acute myeloid leukemia (AML), where its mutation leads to abnormal cell proliferation. acs.orgnih.gov Indazole-based compounds have been designed as potent FLT3 inhibitors. A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were developed, with the indazole moiety acting as a crucial "hinge binder" that interacts with the Cys694 residue in the FLT3 active site. acs.org Compound 8r from this series was identified as a highly potent inhibitor of both wild-type FLT3 and its mutants. acs.org Further optimization led to the discovery of benzimidazole-indazole based inhibitors, such as compound 22f , which exhibited powerful inhibitory activity against FLT3 and its drug-resistant mutants like D835Y. nih.gov

Table 1: Inhibition of Selected Kinases by Indazole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line/Assay Condition |

|---|---|---|---|

| W24 | (Antiproliferative) | 0.43-3.88 µM | HT-29, MCF-7, A-549, HepG2, HGC-27 |

| 3-IB-PP1 | Akt1-as1 | 18 | In vitro |

| 8r | FLT3 | 41.6 | Enzymatic Assay |

| 8r | FLT3-ITD (W51) | 22.8 | Enzymatic Assay |

| 8r | FLT3-TKD (D835Y) | 5.64 | Enzymatic Assay |

| 22f | FLT3 | 0.941 | Enzymatic Assay |

| 22f | FLT3/D835Y | 0.199 | Enzymatic Assay |

Inhibition of Oxidoreductases (e.g., Xanthine (B1682287) Oxidase, Aldose Reductase)

Indazole-based structures have also been effective in targeting oxidoreductase enzymes involved in metabolic conditions.

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid; its overactivity can lead to hyperuricemia and gout. nih.gov The compound 2-(1-Benzyl-1H-indazol-3-yloxy)acetic acid, also known as Bendazac, has been identified as a xanthine oxidase inhibitor. cymitquimica.com Inhibitors of this enzyme work by preventing the metabolism of hypoxanthine (B114508) and xanthine into uric acid, thereby lowering its production.

Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol. researchgate.net Under hyperglycemic conditions, this pathway's hyperactivity is linked to the development of diabetic complications. Indazoleacetic acid derivatives have been developed as potent inhibitors of aldose reductase. nih.gov For instance, compound 62 , 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid, showed significant inhibitory potency. nih.gov The incorporation of benzothiazole (B30560) side chains into the indazoleacetic acid framework was found to produce widespread and potent aldose reductase inhibition. nih.gov

Table 2: Inhibition of Oxidoreductases by Indazole Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Bendazac | Xanthine Oxidase | - |

| Compound 62 | Aldose Reductase | 30 |

| Compound 70 | Aldose Reductase | 2.1 |

| Compound 79 | Aldose Reductase | 5 |

| Compound 82 | Aldose Reductase | 52.2 |

Modulation of Other Relevant Enzymes (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial, rate-limiting step in tryptophan degradation. nih.govacs.org It has emerged as a significant immunoregulatory enzyme and a target in cancer immunotherapy. nih.govnih.gov The 1H-indazole scaffold has been identified as a promising framework for developing IDO1 inhibitors. acs.org Studies on 4,6-substituted-1H-indazole derivatives revealed their potential as dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov Compound 35 from this series demonstrated potent IDO1 inhibition in both enzymatic and cellular assays. nih.gov Docking models suggest that 1H-indazoles interact effectively with the ferrous ion of the heme group and key residues within the enzyme's hydrophobic pockets, confirming the indazole scaffold's role in potent inhibition. acs.org

Table 3: Inhibition of IDO1 by Indazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) - Enzymatic Assay | IC₅₀ (µM) - HeLa Cells |

|---|---|---|---|

| Compound 35 | IDO1 | 0.74 | 1.37 |

| Compound 35 | TDO | 2.93 | 7.54 (A172 cells) |

Receptor Binding and Ligand-Target Recognition Studies

The versatility of the indazole core extends to interactions with various receptor families, including G-protein coupled receptors and nuclear receptors.

Serotonin (B10506) Receptor Affinity and Ligand-Receptor Dynamics

Serotonin (5-HT) receptors are crucial targets for treating a range of central nervous system (CNS) disorders. acs.org There is a consensus that psychedelic agents act as agonists or partial agonists at brain serotonin 5-HT2A receptors. acs.org Novel indazole derivatives have been developed as serotonergic agents, with a focus on their potential to treat mental illnesses and CNS disorders. acs.org These compounds are designed to target key serotonin receptors such as 5-HT1A and 5-HT2A. acs.org The activation of 5-HT1A receptors is associated with antidepressant and anxiolytic effects, while the 5-HT2A receptor plays a significant role in emotional responses and cognitive processes. acs.orgnih.gov

Nuclear Receptor Modulation (e.g., RORγt)

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cells, which are pivotal in autoimmune diseases. nih.gov The discovery of small molecules that inhibit RORγt is a major goal in the development of new treatments for these conditions. nih.gov Research has led to the discovery of N-(Indazol-3-yl)piperidine-4-carboxylic acids as allosteric inhibitors of RORγt. nih.gov Starting from an initial hit compound, optimization efforts focused on improving metabolic stability and potency. This led to the identification of compound 25 , which incorporates a 4-F-indazole core and possesses high potency and selectivity, binding to an allosteric pocket on the receptor rather than the primary binding site. nih.gov

Table 4: Modulation of Nuclear Receptors by Indazole Derivatives

| Compound | Target Receptor | Activity |

|---|---|---|

| Compound 25 | RORγt | Allosteric Inhibitor |

Molecular Mechanism Studies in Cellular and Sub-Cellular Contexts

The therapeutic potential of indazol-3-yloxyacetic acid derivatives is underpinned by their interactions with various biological molecules and pathways. Understanding these mechanisms at the cellular and sub-cellular level is crucial for the development of new and effective therapeutic agents.

Pathways of Protein Denaturation Inhibition

Protein denaturation is a process where proteins lose their tertiary and secondary structures, leading to a loss of their biological function. This phenomenon is implicated in inflammatory and autoimmune diseases. The ability of certain compounds to inhibit protein denaturation is a key indicator of their anti-inflammatory potential.

While specific studies on the direct inhibition of protein denaturation by indazol-3-yloxyacetic acid derivatives are not extensively detailed in the available literature, the general mechanism for many anti-inflammatory drugs involves the stabilization of proteins. This is often assessed through in-vitro assays using proteins like bovine serum albumin or egg albumin. nih.govrasayanjournal.co.in In these assays, denaturation is induced by heat or chemicals, and the ability of a test compound to prevent this is measured. nih.gov The mechanism is believed to involve the binding of the drug to the protein, which helps to maintain its native conformation and prevent the exposure of hydrophobic groups that can lead to aggregation and denaturation.

It is hypothesized that indazol-3-yloxyacetic acid derivatives may exhibit similar properties, attributable to their chemical structure, which could allow for hydrophobic and hydrogen bonding interactions with proteins, thereby stabilizing them. Further research is required to specifically elucidate the pathways through which these derivatives inhibit protein denaturation.

Anti-inflammatory Response at the Molecular Level

The anti-inflammatory effects of indazole derivatives are more clearly defined at the molecular level. Studies have shown that these compounds can modulate key inflammatory pathways, primarily through the inhibition of pro-inflammatory enzymes and cytokines.

A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain. nih.gov By inhibiting COX-2, indazole derivatives can effectively reduce the production of these inflammatory molecules. nih.gov

Furthermore, indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). researchgate.net These cytokines play a central role in orchestrating the inflammatory response. The inhibition of these signaling molecules can lead to a broad-spectrum anti-inflammatory effect. researchgate.net For instance, certain indazole derivatives have demonstrated a concentration-dependent inhibition of TNF-α. researchgate.net

The anti-inflammatory action of some indazole derivatives is also linked to their ability to act as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex. This complex is a key sensor for bacterial lipopolysaccharide (LPS), a potent trigger of inflammation. By blocking this receptor, these compounds can prevent the initiation of the inflammatory cascade.

Inhibition of Inflammatory Mediators by Indazole Derivatives

| Compound/Derivative | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Indazole Derivative | Cyclooxygenase-2 (COX-2) | 5.10 µM | researchgate.net |

| Indazole | TNF-α | Data not available | researchgate.net |

| 5-aminoindazole | TNF-α | Data not available | nih.gov |

| 6-nitroindazole | TNF-α | Data not available | nih.gov |

Exploration of Antiproliferative and Antiviral Mechanisms

Indazole derivatives have shown significant promise as both antiproliferative and antiviral agents, with their mechanisms of action being a subject of intensive research.

In the context of cancer, these compounds have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. nih.govresearchgate.net The induction of apoptosis is a critical mechanism for eliminating cancerous cells. Studies have shown that certain polysubstituted indazoles can trigger apoptosis and cause a block in the S phase of the cell cycle. nih.govresearchgate.net This prevents the replication of DNA and halts the proliferation of cancer cells. Other derivatives have been observed to cause a block in the G0-G1 phase of the cell cycle. nih.gov The antiproliferative activity of some indazole derivatives is also linked to their ability to inhibit specific kinases involved in cancer cell growth and survival. mdpi.com

Antiproliferative Activity of Indazole Derivatives

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Polysubstituted Indazoles | A2780 (Ovarian Carcinoma) | 0.64 - 17 µM | nih.govresearchgate.net |

| Polysubstituted Indazoles | A549 (Lung Adenocarcinoma) | 0.64 - 17 µM | nih.govresearchgate.net |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | SR (Leukemia) | 0.0153 µM | nih.gov |

| Curcumin Indazole Analog (3b) | WiDr (Colorectal Carcinoma) | 27.20 - 58.19 μM | japsonline.com |

The antiviral activity of indazole derivatives has been explored against a range of viruses. For instance, N-arylindazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against SARS-CoV-2. nih.gov The mechanism of action for these antiviral effects can vary. Some compounds may interfere with viral entry into the host cell, while others might inhibit viral replication by targeting key viral enzymes such as RNA polymerase. nih.gov The ability of some triazole-containing derivatives to reduce the infectivity of influenza viruses suggests they may act as virucidal agents, directly affecting extracellular virions. mdpi.com

Antiviral Activity of Indazole Derivatives

| Compound/Derivative | Virus | Activity (EC50) | Reference |

|---|---|---|---|

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | SARS-CoV-2 | 0.69 µM | nih.gov |

Structure Activity Relationship Sar Analysis and Rational Design Principles for Acetic Acid, 1h Indazol 3 Yloxy Analogs

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The fundamental pharmacophore for this class of compounds consists of three key features: a hydrogen bond acceptor, an aromatic ring system, and an additional aromatic or hydrophobic feature. nih.gov The indazole ring itself serves as a crucial aromatic component, often participating in π-π stacking or hydrophobic interactions within the target protein. The ether linkage and the carboxylic acid moiety of the acetic acid side chain are critical for activity, with the carboxylic acid typically acting as a key hydrogen bond donor and/or acceptor, or as a metal chelator.

A generalized pharmacophore model for these analogs can be described as follows:

An Aromatic Core: The bicyclic indazole ring system.

A Hydrogen Bond Acceptor/Donor Group: The ether oxygen atom connecting the indazole ring to the acetic acid side chain.

An Acidic Moiety: The carboxylic acid group, which is often ionized at physiological pH and can engage in ionic interactions or hydrogen bonding.

Studies have shown that the relative orientation of these groups is critical for potent biological activity.

Impact of N-Substitution on Biological Efficacy and Selectivity

Substitution on the nitrogen atoms of the indazole ring has a profound impact on the biological efficacy and selectivity of these analogs. The position of the substituent (N1 vs. N2) can significantly alter the molecule's electronic properties and its ability to interact with target proteins.

For instance, in the development of certain kinase inhibitors, N1-alkylation of the indazole ring has been shown to be a viable strategy. However, in other contexts, N-substitution can be detrimental to activity. For example, some studies on antiproliferative indazole derivatives have shown that specific N-phenyl-1H-indazole-1-carboxamides exhibit significant activity, highlighting the importance of the substituent at the N1 position. nih.gov The nature of the substituent, whether it is a simple alkyl group, an aryl group, or a more complex moiety, can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.

| Substitution Pattern | Observed Effect on Biological Activity |

| N1-Alkylation | Can enhance potency in some kinase inhibitors. |

| N1-Arylation | Can lead to potent antiproliferative agents. nih.gov |

| Unsubstituted N-H | Often crucial for hydrogen bonding interactions with the target. |

This data underscores the nuanced role of N-substitution in tailoring the pharmacological properties of indazole-based compounds.

Influence of Substituents on the Aromatic Ring and Acetic Acid Chain

Modifications to both the indazole ring and the acetic acid side chain have been extensively explored to optimize activity and selectivity.

Acetic Acid Chain Modifications: Alterations to the acetic acid chain are generally less tolerated, as this moiety is often crucial for direct interaction with the active site of the target. However, some modifications, such as the introduction of small alkyl groups on the α-carbon, have been investigated. These changes can impact the conformational flexibility of the side chain and its orientation within the binding pocket.

| Modification | General Outcome |

| Electron-withdrawing groups on the indazole ring | Can modulate electronic properties and binding. libretexts.org |

| Electron-donating groups on the indazole ring | May enhance hydrophobic interactions. libretexts.org |

| Substitution at the 5- and 6-positions of the indazole ring | Generally well-tolerated and useful for optimization. whiterose.ac.uk |

| α-substitution on the acetic acid chain | Can influence conformational preferences. |

Conformational Analysis and Its Role in Ligand-Target Interactions

The three-dimensional conformation of Acetic acid, (1H-indazol-3-yloxy)- analogs is a critical determinant of their biological activity. The torsional angles around the ether linkage and the C-C bond of the acetic acid side chain dictate the spatial arrangement of the key pharmacophoric elements. Computational studies, including molecular docking and conformational analysis, have been instrumental in understanding the preferred binding poses of these ligands.

The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of the target protein is essential for high-affinity binding. For many targets, the planar indazole ring is thought to fit into a hydrophobic pocket, while the flexible acetic acid side chain orients itself to interact with polar residues or metal ions at the active site. The preferred conformation can be influenced by intramolecular hydrogen bonding and steric interactions between substituents.

Scaffold Hopping and Bioisosteric Replacement Strategies

To explore novel chemical space and improve upon the properties of the initial lead compounds, scaffold hopping and bioisosteric replacement strategies have been employed. capes.gov.brnih.govnih.govresearchgate.net

Scaffold Hopping: This involves replacing the central indazole core with other heterocyclic systems that can maintain the essential pharmacophoric features. capes.gov.brnih.govresearchgate.net The goal is to identify new scaffolds with improved synthetic accessibility, better pharmacokinetic profiles, or novel intellectual property positions. capes.gov.brnih.gov For example, a pyrazolopyridine or a benzimidazole (B57391) core might be considered as a replacement for the indazole ring, provided they can properly orient the key interacting groups.

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with other groups that have similar physicochemical properties. capes.gov.brnih.gov For instance, the carboxylic acid moiety could be replaced with a tetrazole, a hydroxamic acid, or other acidic isosteres to modulate acidity, membrane permeability, and metabolic stability. Similarly, substituents on the indazole ring can be swapped with bioisosteric equivalents to fine-tune electronic and steric properties.

These rational design strategies, informed by a deep understanding of the SAR, continue to drive the discovery of new and improved analogs of Acetic acid, (1H-indazol-3-yloxy)-. nih.gov

Advanced Computational Chemistry Applications for Acetic Acid, 1h Indazol 3 Yloxy Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug design for predicting the binding affinity and mode of a drug candidate to its protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable complex.

In the context of indazole derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and explaining observed biological activity. For instance, studies on a series of novel 3-carboxamide indazole derivatives utilized molecular docking to assess their potential against renal cancer. nih.gov The derivatives were docked into the active site of a renal cancer-related protein (PDB: 6FEW), and the analysis revealed that specific derivatives exhibited the highest binding energies, indicating strong potential for inhibition. nih.govrsc.org Similarly, docking studies on 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR) helped to predict the binding modes of the most active compounds. tandfonline.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand binding and subsequent biological effects.

Table 1: Example of Molecular Docking Results for Indazole Derivatives against Renal Cancer Protein (PDB: 6FEW)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 8v | -8.5 | Data not available |

| Derivative 8w | -8.6 | Data not available |

| Derivative 8y | -8.8 | Data not available |

This table is illustrative and based on findings for 3-carboxamide indazole derivatives, as specific data for Acetic acid, (1H-indazol-3-yloxy)- is not available. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of a ligand-protein complex over time. This allows researchers to assess the stability of the docked pose, explore binding and unbinding pathways, and understand how the protein's flexibility influences the interaction.

For indazole-based compounds, MD simulations have been used to validate docking results and provide deeper insights into the stability of the ligand-receptor complex. In a study of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives, MD simulations were performed on the complex of the most potent compound with the TryR enzyme. tandfonline.com The simulations, which tracked metrics like the root-mean-square deviation (RMSD), showed that the complex remained stable throughout the simulation, confirming a strong and persistent interaction. tandfonline.com Similarly, MD simulations of imidazolo-triazole hydroxamic acid derivatives complexed with histone deacetylase-2 showed that the designed molecules formed stable complexes, with RMSD values remaining low and consistent over the simulation time. ajchem-a.com These simulations are crucial for confirming that a potential drug candidate can maintain a stable binding orientation in a dynamic biological environment.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. DFT calculates the electron density of a system to determine its energy and other properties. This method allows for the prediction of a wide range of molecular attributes, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

DFT studies on various indazole derivatives have provided valuable information about their intrinsic properties. For example, a computational study on 26 different amide-coupled indazole derivatives used DFT to calculate their HOMO-LUMO energy gaps. nih.govrsc.org This analysis helped identify which compounds were likely to be the most or least reactive. nih.gov Another study used DFT to evaluate six different indazole derivatives as potential corrosion inhibitors by calculating global reactivity parameters such as hardness, softness, and electronegativity. researchgate.netdergipark.org.trindexacademicdocs.org These calculations help in understanding the electron-donating or accepting capabilities of the molecules, which is fundamental to their function in various chemical and biological processes. researchgate.netdergipark.org.trindexacademicdocs.org

Table 2: Example of DFT-Calculated Properties for Indazole Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 8a | Data not available | Data not available | High |

| Compound 8c | Data not available | Data not available | High |

| Compound 8q | Data not available | Data not available | Data not available |

| Compound 8u | Good electron donor | Data not available | Data not available |

| Compound 8x | Good electron donor | Data not available | Data not available |

| Compound 8z | Good electron donor | Data not available | Data not available |

This table is illustrative and based on findings for 3-carboxamide indazole derivatives, as specific data for Acetic acid, (1H-indazol-3-yloxy)- is not available. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, is a powerful tool for discovering novel chemical scaffolds with the potential for the desired biological activity.

While specific pharmacophore models for Acetic acid, (1H-indazol-3-yloxy)- are not documented, the methodology has been widely applied to related heterocyclic compounds. For example, the design of novel 1,2,3-triazole-based carbazole (B46965) derivatives often incorporates a rational design approach where different pharmacophoric elements, such as an indole (B1671886) nucleus and a triazole unit, are combined to enhance biological activity. nih.gov Virtual screening campaigns based on the structural features of known active compounds, like indole-3-acetic acid derivatives, have been employed to identify new potential antibacterial, antifungal, and antioxidant agents. nih.gov This approach allows for the efficient exploration of chemical space to find new lead compounds. nih.gov

In Silico Prediction of Potential Biological Targets

Identifying the biological target of a compound is a critical step in understanding its mechanism of action. In silico target prediction methods use a compound's chemical structure to predict its most likely protein targets. These methods often rely on machine learning models trained on large datasets of known compound-target interactions. By comparing the structural and physicochemical properties of a query molecule to those of compounds with known targets, these tools can generate a ranked list of probable biological partners.

For novel or uncharacterized compounds like Acetic acid, (1H-indazol-3-yloxy)-, target prediction tools such as SwissTargetPrediction and BindingDB can offer initial hypotheses about their biological function. actamedica.org For example, in silico target prediction analyses performed on triazolothiadiazine derivatives suggested potential activities as phosphatase inhibitors and hepatocyte growth factor antagonists. actamedica.org These computational predictions provide a valuable starting point for experimental validation. actamedica.orgnih.gov Such approaches are increasingly used in the early stages of drug discovery to repurpose existing drugs or to elucidate the mode of action of newly synthesized molecules, saving significant time and resources in the process. nih.gov

Analytical Methodologies for Structural Elucidation and Purity Assessment in Acetic Acid, 1h Indazol 3 Yloxy Research

Spectroscopic Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of "Acetic acid, (1H-indazol-3-yloxy)-". These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for confirming the structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the indazole ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, and the acidic proton (-COOH). The chemical shifts and coupling patterns of the aromatic protons would help determine the substitution pattern on the indazole ring. For instance, ¹H NMR data for the related compound, 1H-indazole, shows characteristic peaks for its aromatic protons. The acidic proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indazole ring, and the methylene carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "Acetic acid, (1H-indazol-3-yloxy)-" would be expected to exhibit characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

C-O stretching vibrations.

N-H stretching of the indazole ring.

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electron ionization (EI-MS), the molecule would generate a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group or cleavage of the ether linkage, providing structural clues. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

Chromatographic techniques are vital for assessing the purity of "Acetic acid, (1H-indazol-3-yloxy)-" and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity determination. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like acetic or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would likely be performed using a UV detector, monitoring at a wavelength where the indazole chromophore has maximum absorbance. The purity is determined by integrating the peak area of the main compound and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying the compound, especially at low concentrations. An LC-MS method would allow for the confirmation of the molecular weight of the peak eluting from the HPLC column, providing unambiguous identification. It is also a powerful tool for identifying any impurities or degradation products by analyzing their mass-to-charge ratios.

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be obtained as single crystals, X-ray crystallography provides the definitive three-dimensional structure in the solid state. This technique would unambiguously confirm the connectivity of the atoms and the stereochemistry of "Acetic acid, (1H-indazol-3-yloxy)-".

The process involves growing a suitable single crystal of the compound and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This would confirm the attachment of the acetic acid moiety to the indazole ring via an oxygen atom at the 3-position. While X-ray crystallographic data for the specific title compound is not readily found in the literature, studies on similar indazole derivatives, such as 2-(5-nitro-1-H-indazol-1-yl) acetic acid, have utilized this technique to determine their crystal structures, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Future Research Directions and Unexplored Avenues for Acetic Acid, 1h Indazol 3 Yloxy Derivatives

Development of Novel Synthetic Routes to Access Underexplored Analogs

The synthesis of indazole derivatives has been a subject of considerable research, with numerous methods developed to access the core structure. diva-portal.orgwhiterose.ac.uk However, the exploration of novel synthetic routes to generate underexplored analogs of Acetic acid, (1H-indazol-3-yloxy)- remains a fertile ground for investigation.

Recent advancements have focused on cascade N-N bond-forming reactions to create diverse indazole acetic acid scaffolds. diva-portal.orgresearchgate.netwhiterose.ac.uk One such approach involves the transformation of 3-amino-3-(2-nitroaryl)propanoic acids into 1H-indazoles under basic conditions, yielding unsubstituted, hydroxy, and alkoxy derivatives. diva-portal.orgresearchgate.net This method has successfully produced 23 novel indazole acetic acids, demonstrating its potential for generating a wide array of analogs. diva-portal.orgresearchgate.net

Future efforts could focus on expanding the substrate scope of these reactions and exploring alternative cyclization strategies. For instance, the use of different starting materials or catalytic systems could lead to the formation of indazoles with unique substitution patterns that are currently difficult to access. The development of one-pot procedures and the use of environmentally benign reagents are also important considerations for creating more efficient and sustainable synthetic pathways. researchgate.net A comparison of different synthetic strategies, such as the Arndt–Eistert reaction and the Willgerodt-Kindler reaction, for the homologation of related heterocyclic acetic acids could provide valuable insights for synthesizing novel (1H-indazol-3-yloxy)acetic acid analogs. bohrium.com

| Synthetic Method | Starting Materials | Key Features | Potential for Underexplored Analogs |

| Cascade N-N Bond Formation | 3-amino-3-(2-nitroaryl)propanoic acids | Transition metal-free, access to unsubstituted, hydroxy, and alkoxy derivatives. diva-portal.orgresearchgate.net | High, by varying the substituents on the starting materials and exploring different nucleophiles/solvents. |

| Diazotization Reaction | ortho-aminobenzacetamides and ortho-aminobenzacetates | Operationally simple, mild conditions, rapid reaction rates. sioc-journal.cn | Good, for generating a variety of 1H-indazole-3-carboxylic acid derivatives which can be further modified. |

| [3+2] Cycloaddition | Aryl-ketodiazoesters and ortho-(trimethylsilyl)aryl triflates | Mild conditions, predominantly forms 1-acyl-1H-indazoles. researchgate.net | Excellent, for accessing complex and diversely functionalized indazole cores. |

Investigation of New Biological Targets and Pathways

Indazole derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anti-inflammatory, anticancer, and antiviral effects. nih.govmdpi.comnih.govresearchgate.net However, the full spectrum of biological targets and pathways for Acetic acid, (1H-indazol-3-yloxy)- derivatives is far from being fully elucidated.

Future research should aim to identify novel molecular targets for this class of compounds. This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational approaches. For example, screening libraries of (1H-indazol-3-yloxy)acetic acid analogs against a panel of kinases, proteases, or G-protein coupled receptors could reveal unexpected biological activities. nih.gov

Furthermore, investigating the effects of these compounds on cellular signaling pathways is crucial. chemimpex.com Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with these derivatives, helping to uncover novel mechanisms of action and identify key signaling nodes that are modulated. The exploration of these compounds as inhibitors of enzymes like cytochrome P450 51 (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi, presents another promising avenue. researchgate.net

Application of Advanced Chemical Biology Tools for Mechanistic Elucidation

Understanding the precise mechanism of action of a bioactive compound is fundamental for its development as a therapeutic agent. Advanced chemical biology tools offer powerful approaches to dissect the molecular interactions and cellular effects of Acetic acid, (1H-indazol-3-yloxy)- derivatives.

The design and synthesis of chemical probes, such as biotinylated or fluorescently labeled analogs of active compounds, can be instrumental in target identification and validation through techniques like affinity chromatography and fluorescence microscopy. Photoaffinity labeling, where a photoreactive group is incorporated into the molecule, can be used to covalently link the compound to its biological target upon UV irradiation, facilitating its identification.

Moreover, the application of techniques like cellular thermal shift assay (CETSA) can be used to monitor the direct engagement of a compound with its target protein in a cellular context. These advanced tools will provide a deeper understanding of how these derivatives exert their biological effects at a molecular level.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. infontd.org These computational tools can be leveraged to accelerate the design and optimization of novel Acetic acid, (1H-indazol-3-yloxy)- derivatives with desired biological activities and pharmacokinetic properties.

In silico screening of virtual libraries of indazole derivatives against known or predicted biological targets can rapidly identify promising hit compounds. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed using existing data to predict the biological activity of new, untested analogs. Generative models, a type of AI, can even design entirely new molecules with optimized properties.

By combining computational predictions with experimental validation, the drug discovery process can be made more efficient and cost-effective. This approach can help to prioritize the synthesis of the most promising candidates and guide the optimization of lead compounds.

| Computational Approach | Application in (1H-indazol-3-yloxy)acetic acid Research | Potential Impact |

| In Silico Screening | Virtual screening of compound libraries against biological targets. researchgate.net | Rapid identification of potential hit compounds. |

| QSAR Modeling | Predicting the biological activity of new analogs based on their chemical structure. | Guiding the design of more potent and selective compounds. |

| Generative Models | Designing novel molecules with optimized properties. | Exploration of novel chemical space and identification of innovative drug candidates. |

| Molecular Dynamics Simulations | Studying the binding mode and stability of compound-target interactions. | Understanding the molecular basis of activity and guiding lead optimization. |

Exploration of Acetic acid, (1H-indazol-3-yloxy)- in Materials Science and Other Non-Biological Fields

While the primary focus of research on indazole derivatives has been in the biomedical field, their unique chemical and physical properties suggest potential applications in materials science and other non-biological areas. researchgate.netchemimpex.com

The indazole scaffold, with its aromatic and hydrogen-bonding capabilities, could be incorporated into polymers or other materials to impart specific properties, such as thermal stability, conductivity, or photoresponsiveness. chemimpex.com For example, derivatives of (1H-indazol-3-yloxy)acetic acid could be explored as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for the synthesis of novel functional materials.

Furthermore, the potential of these compounds in agrochemical formulations, for instance, as herbicides or fungicides, is an area that warrants investigation. chemimpex.com The exploration of these non-biological applications could open up new avenues for the utilization of this versatile chemical scaffold.

Q & A

Q. What synthetic routes are available for preparing acetic acid, (1H-indazol-3-yloxy)-, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of indazole-acetic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, in Scheme 2 of -formyl-1H-indole-2-carboxylic acid reacts with aminothiazole derivatives under reflux in acetic acid to form intermediates. To synthesize acetic acid derivatives with indazole groups, acylation at the indazole nitrogen (N-1) is critical. outlines three approaches:

Direct reaction with aroyl chlorides in dichloromethane and triethylamine.

Generating aroyl chlorides in situ from carboxylic acids using thionyl chloride, followed by reaction in toluene.

Coupling via diethyl cyanophosphonate (DCF) in DMF.

Optimization involves varying catalysts (e.g., triethylamine vs. DCF), solvent polarity, and reaction time. Purity is verified via HPLC (≥98%) as in . Yield improvements may require continuous-flow systems () or metal catalysts ().

Q. What analytical techniques are recommended for confirming the purity and structure of acetic acid, (1H-indazol-3-yloxy)-?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) for purity assessment ().

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., indazole N-1 acylation, acetic acid linkage).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Combustion analysis for C, H, N, and O to validate stoichiometry.

Cross-reference with spectral databases (e.g., NIST Chemistry WebBook, ) to resolve ambiguities.

Q. What safety precautions are necessary when handling acetic acid, (1H-indazol-3-yloxy)-?

Methodological Answer: While classifies the compound as non-hazardous (NFPA/HMIS ratings: 0/0/0), general lab practices apply:

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Use fume hoods for weighing and synthesis to avoid inhalation.

- Store in airtight containers at 2–8°C ().

In case of accidental exposure, rinse eyes with water for 15 minutes and consult a physician ().

Advanced Research Questions

Q. How can mechanistic studies elucidate the acylation pathway at the indazole N-1 position?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via time-resolved HPLC to identify intermediates.

- Isotopic Labeling : Use ¹⁸O-labeled acetic acid to track oxygen incorporation in the product.

- Computational Modeling : DFT calculations (e.g., Gaussian software) to compare activation energies for direct acylation vs. in situ chloride formation ().

- Control Experiments : Block competing sites (e.g., indazole C-3 oxygen) with protecting groups to isolate N-1 reactivity.

highlights the role of triethylamine in scavenging HCl, which shifts equilibrium toward product formation.

Q. How should researchers address discrepancies in reported yields across synthetic protocols?

Methodological Answer:

- Parameter Screening : Systematically vary temperature (reflux vs. room temperature), solvent (polar aprotic vs. toluene), and catalyst loading.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., diacylated derivatives or hydrolysis products).

- Reproducibility Checks : Replicate methods from and under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.

- Scale Considerations : Transition from batch to continuous-flow systems () to improve heat/mass transfer and consistency.

Q. What strategies can enhance the compound’s stability in aqueous solutions for biological assays?

Methodological Answer:

- pH Optimization : Maintain pH 6–7 (near physiological conditions) to minimize hydrolysis of the acetic acid moiety.

- Lyophilization : Prepare lyophilized powders and reconstitute in DMSO immediately before use.

- Co-solvents : Use PEG-400 or cyclodextrins to improve solubility and reduce aggregation.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring ().

Q. How can this compound be applied in catalysis or supramolecular chemistry?

Methodological Answer:

- Catalysis : Test as a ligand in metal-catalyzed cross-coupling (e.g., Pd-mediated Suzuki reactions) due to the indazole’s electron-rich structure ().

- Supramolecular Recognition : Functionalize the acetic acid group with anion-binding motifs (e.g., urea/thiourea) for host-guest studies ().

- Enzyme Inhibition : Screen against kinase targets (e.g., JAK/STAT pathways) using fluorescence polarization assays, with IC₅₀ determination via dose-response curves ().

Data Analysis & Contradictions

Q. How should researchers interpret conflicting data on the compound’s reactivity in enzymatic assays?

Methodological Answer:

- Control Validation : Ensure enzyme sources (e.g., liver microsomes vs. recombinant proteins) and activity levels are consistent ().

- Buffer Effects : Test Tris vs. phosphate buffers, as metal ions (e.g., Mg²⁺) may chelate the acetic acid group.

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill coefficients and identify non-specific binding.

- Metabolite Screening : Incubate the compound with NADPH-fortified liver S9 fractions to rule out metabolic interference ().

Q. What statistical methods are appropriate for analyzing variability in titration-based concentration assays?

Methodological Answer:

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (e.g., ’s 13.6% error).

- Regression Analysis : Use weighted least squares for heteroscedastic data in NaOH titration ().

- Uncertainty Propagation : Calculate combined standard uncertainty from burette calibration, endpoint detection, and molarity errors.

- Replicate Design : Perform ≥3 independent trials with randomized sample order to minimize systematic bias.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.